![molecular formula C8H18ClNSi B13492487 8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
8-Aza-5-silaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aza-5-silaspiro[45]decane hydrochloride is a unique compound characterized by its spirocyclic structure, which includes both nitrogen and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-5-silaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process can be optimized to achieve higher yields by conducting the reaction in tetrahydrofuran (THF) without isolating intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Aza-5-silaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
8-Aza-5-silaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Aza-5-silaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The nitrogen and silicon atoms in the spirocyclic structure can form bonds with various biological molecules, influencing their activity. This compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Aza-5-azoniaspiro[4.5]decane: Similar spirocyclic structure but with different substituents.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure.
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane: Contains a pyrimidine ring, used as a reference standard in pharmaceutical testing.
Uniqueness
8-Aza-5-silaspiro[4.5]decane hydrochloride is unique due to the presence of both nitrogen and silicon atoms in its spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H18ClNSi |
|---|---|
Peso molecular |
191.77 g/mol |
Nombre IUPAC |
8-aza-5-silaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H17NSi.ClH/c1-2-6-10(5-1)7-3-9-4-8-10;/h9H,1-8H2;1H |
Clave InChI |
RTFFBFSCNQNHAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Si]2(C1)CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


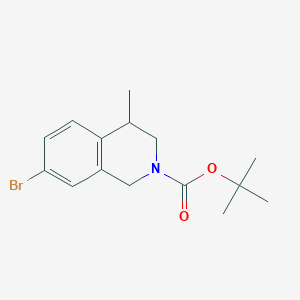

![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

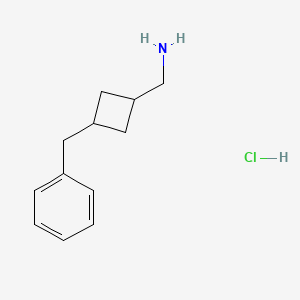
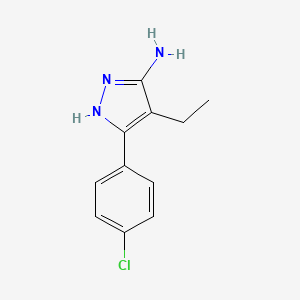
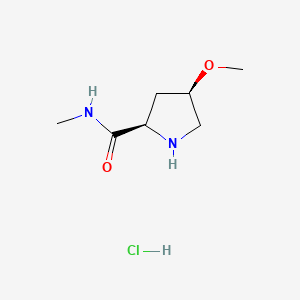


![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
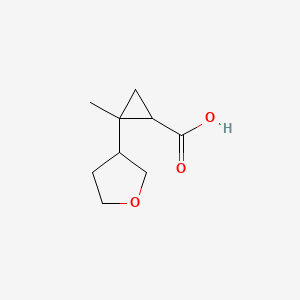
![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
